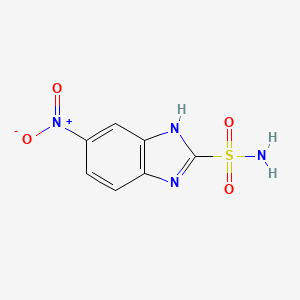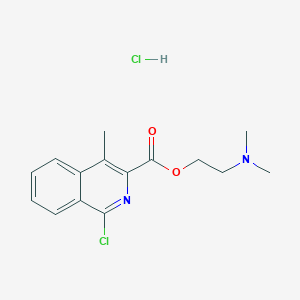
1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one is a chemical compound with a complex structure. It is known for its presence in various natural products and its applications in different fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular arrangement, which includes a cyclohexene ring substituted with ethyl and methylpent-3-enyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one involves multiple steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. The intermediate product is then subjected to further reactions, including cyclization and oxidation, to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of strong acids and lower alcohol solvents. The reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes the addition of raw materials drop by drop at a specific temperature, followed by stirring for several hours .
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-(1,4-Dimethyl-3-cyclohexen-1-yl)ethanone: This compound has a similar cyclohexene ring structure but with different substituents.
1-(1,6-Dimethyl-4-(4-methylpent-3-enyl)-3-cyclohexen-1-yl)ethanone: Another closely related compound with slight variations in the molecular structure
Uniqueness
1-(6-Ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl)ethan-1-one stands out due to its specific substituents and the resulting unique properties. These differences can lead to distinct chemical reactivity and biological activities, making it valuable for various applications.
Propiedades
Número CAS |
94278-30-5 |
|---|---|
Fórmula molecular |
C16H26O |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
1-[6-ethyl-4-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C16H26O/c1-5-15-11-14(8-6-7-12(2)3)9-10-16(15)13(4)17/h7,9,15-16H,5-6,8,10-11H2,1-4H3 |
Clave InChI |
OLSRXZWBBOJSGK-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC(=CCC1C(=O)C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


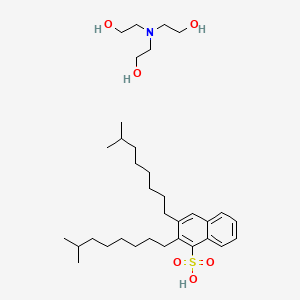

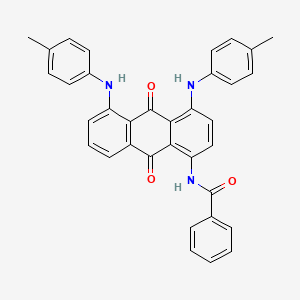
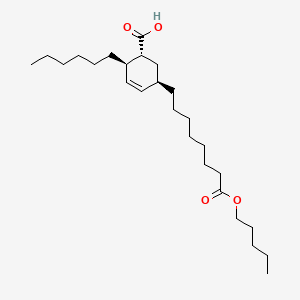
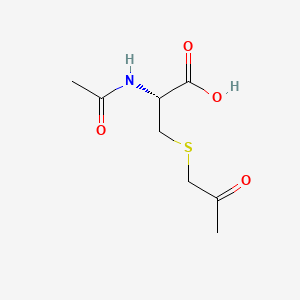
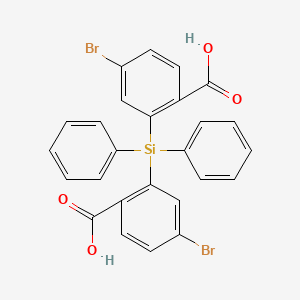
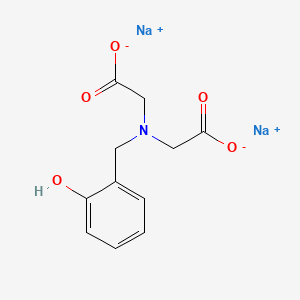
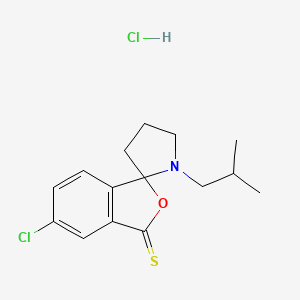
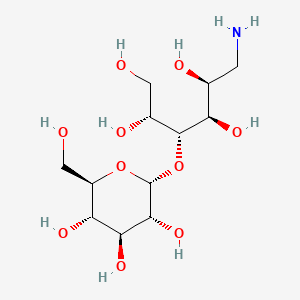
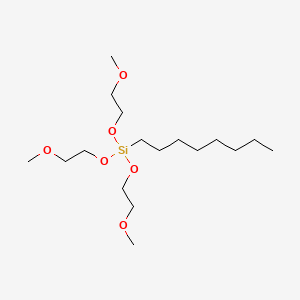
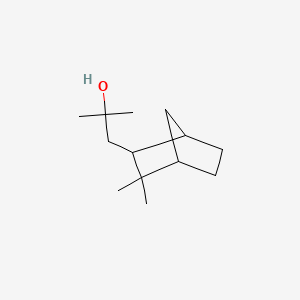
![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
